![molecular formula C31H40N8O3S B608956 N-(2-Méthyl-1-(2-(1-méthylpipéridin-4-yl)phényl)propan-2-yl)-4-(2-(méthylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine CAS No. 1595129-71-7](/img/structure/B608956.png)

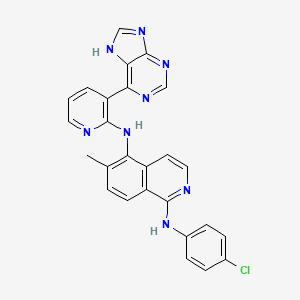

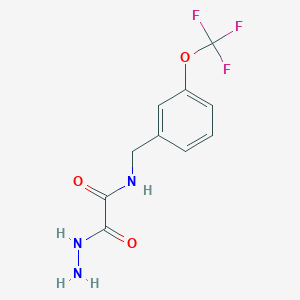

N-(2-Méthyl-1-(2-(1-méthylpipéridin-4-yl)phényl)propan-2-yl)-4-(2-(méthylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine

Vue d'ensemble

Description

PWT143, also known as ME-401, is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, PI3K-delta inhibitor PWT143 selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.

Applications De Recherche Scientifique

Recherche sur le cancer

ME401 est un inhibiteur sélectif de PI3Kδ {svg_1}. Il a été utilisé dans diverses études liées au cancer, en particulier dans le traitement du lymphome folliculaire (LF) et du lymphome à zones marginales (LMZ) {svg_2} {svg_3}. Il a montré des résultats prometteurs dans ces domaines.

Essais cliniques

ME401 a été utilisé dans plusieurs essais cliniques. Par exemple, une étude de phase 3 a combiné ME401 avec le rituximab pour traiter les patients atteints de iNHL {svg_4}. Un autre essai a étudié l'efficacité de ME401 chez les patients atteints de LF et de LMZ récidivant/réfractaire {svg_5}.

Pharmacodynamique

Les caractéristiques pharmacodynamiques de ME401 sont distinctes de celles des autres inhibiteurs de PI3Kδ {svg_6}. Il a un volume de distribution élevé, une demi-vie longue et des cinétiques de pénétration/rétention intracellulaires {svg_7}.

Schémas posologiques

Des recherches ont été menées sur les schémas posologiques de ME401. Une étude a examiné les schémas posologiques continus et intermittents chez les patients atteints de lymphome folliculaire récidivant/réfractaire {svg_8}.

Thérapies combinées

ME401 a été étudié en association avec d'autres médicaments. Par exemple, il a été associé au rituximab dans une étude de phase 3 {svg_9}.

Applications à basse température

Bien que n'étant pas directement lié aux applications médicales du composé, ME401 est également le nom d'un cours à l'Université de l'Illinois qui couvre la conception d'équipements pour la production de basses températures {svg_10}. Cela pourrait être potentiellement pertinent dans le contexte du stockage et du transport du composé.

Mécanisme D'action

ME-401, also known as N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, is a potent and selective oral small-molecule inhibitor of Phosphatidylinositol 3-Kinase δ (PI3Kδ) .

Target of Action

The primary target of ME-401 is the PI3Kδ isoform , which mediates multiple events in lymphocytes, including cell proliferation, survival, and motility . This makes it an attractive target for drug development, particularly for the treatment of lymphoid malignancies .

Mode of Action

ME-401 selectively inhibits PI3Kδ, leading to downstream inhibitory effects on cell growth and survival . This inhibition is utilized to treat lymphoid malignancies .

Biochemical Pathways

PI3Kδ signaling is at the crossroads of B-cell receptor signaling pathways that are major drivers of survival and proliferation of B-cell malignancies . Inhibition of PI3Kδ by ME-401 disrupts these pathways, leading to decreased cell proliferation, survival, and motility .

Pharmacokinetics

ME-401 has been shown to have a high oral bioavailability of 79% in dogs . It distributes into the lymph in dogs and permeates into cells readily . The human blood to plasma ratio of ME-401 is 1.4, and it has 50% retention in the Caco-2 cell monolayer at 1 μM . The high binding affinity and low dissociation rate of ME-401 result in an equilibrium dissociation constant (KD) of 3.03×10−11 M .

Result of Action

ME-401 has demonstrated high overall response rates in both follicular lymphoma (FL) and chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL). In a Phase 1b study, an 80% overall response rate was observed in patients with relapsed or refractory (r/r) FL . Comparable overall response rates were observed across patient groups receiving ME-401 as a monotherapy or in combination with rituximab .

Action Environment

The efficacy of ME-401 can be influenced by the dosing schedule. An intermittent dosing schedule (one week on, three weeks off) appears to markedly reduce toxicity and maintain efficacy . This novel dosing strategy allows for T-regulatory cell repopulation, which could potentially expand the role of PI3K inhibitors in B-cell malignancies .

Analyse Biochimique

Biochemical Properties

ME401 exhibits high selectivity for the PI3Kδ isoform and has different drug properties compared to other PI3Kδ inhibitors . This compound has the potential to become the best-in-class PI3Kδ inhibitor .

Cellular Effects

ME401 has shown promising results in the treatment of various B-cell malignancies . The compound’s clinical characteristics suggest that it has the potential to address a range of B-cell malignancies, either as a monotherapy or in combination with other cancer drugs .

Molecular Mechanism

The molecular mechanism of ME401 involves the inhibition of PI3Kδ, a type of enzyme that is often overexpressed in cancer cells and plays a key role in the proliferation and survival of blood tumors .

Temporal Effects in Laboratory Settings

The temporal effects of ME401 are currently being evaluated in various clinical trials . In 2020, the U.S. FDA granted fast track designation to ME401 .

Metabolic Pathways

ME401 is involved in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Propriétés

IUPAC Name |

N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-4-(2-methylsulfonylbenzimidazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N8O3S/c1-31(2,21-23-9-5-6-10-24(23)22-13-15-37(3)16-14-22)36-27-33-28(38-17-19-42-20-18-38)35-29(34-27)39-26-12-8-7-11-25(26)32-30(39)43(4,40)41/h5-12,22H,13-21H2,1-4H3,(H,33,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTXVGREXBMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)

![5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one](/img/structure/B608886.png)

![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)